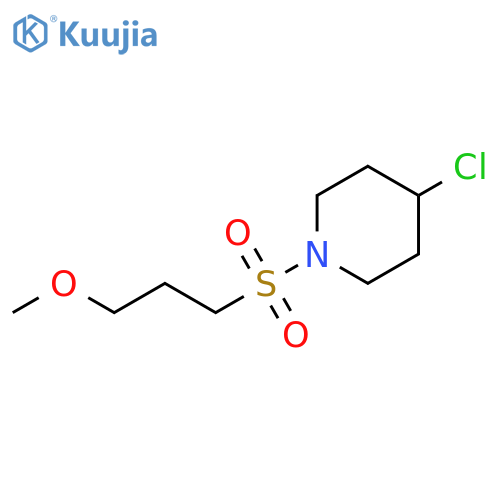Cas no 1344262-93-6 (4-chloro-1-(3-methoxypropanesulfonyl)piperidine)

1344262-93-6 structure
商品名:4-chloro-1-(3-methoxypropanesulfonyl)piperidine
4-chloro-1-(3-methoxypropanesulfonyl)piperidine 化学的及び物理的性質
名前と識別子
-
- 4-chloro-1-(3-methoxypropanesulfonyl)piperidine
- Piperidine, 4-chloro-1-[(3-methoxypropyl)sulfonyl]-
-
- インチ: 1S/C9H18ClNO3S/c1-14-7-2-8-15(12,13)11-5-3-9(10)4-6-11/h9H,2-8H2,1H3
- InChIKey: VVAYKVWERZVMNT-UHFFFAOYSA-N
- ほほえんだ: N1(S(CCCOC)(=O)=O)CCC(Cl)CC1
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Predicted)
- ふってん: 376.1±52.0 °C(Predicted)
- 酸性度係数(pKa): -5.09±0.40(Predicted)
4-chloro-1-(3-methoxypropanesulfonyl)piperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-137076-0.05g |
4-chloro-1-(3-methoxypropanesulfonyl)piperidine |
1344262-93-6 | 95% | 0.05g |
$229.0 | 2023-06-08 | |
| Enamine | EN300-137076-0.25g |
4-chloro-1-(3-methoxypropanesulfonyl)piperidine |
1344262-93-6 | 95% | 0.25g |
$487.0 | 2023-06-08 | |
| Enamine | EN300-137076-5.0g |
4-chloro-1-(3-methoxypropanesulfonyl)piperidine |
1344262-93-6 | 95% | 5g |
$2858.0 | 2023-06-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304585-100mg |
4-Chloro-1-(3-methoxypropanesulfonyl)piperidine |
1344262-93-6 | 95% | 100mg |
¥3801 | 2023-04-15 | |
| Enamine | EN300-137076-2.5g |
4-chloro-1-(3-methoxypropanesulfonyl)piperidine |
1344262-93-6 | 95% | 2.5g |
$1931.0 | 2023-06-08 | |
| TRC | C372970-50mg |
4-chloro-1-(3-methoxypropanesulfonyl)piperidine |
1344262-93-6 | 50mg |
$ 295.00 | 2022-04-01 | ||
| TRC | C372970-10mg |
4-chloro-1-(3-methoxypropanesulfonyl)piperidine |
1344262-93-6 | 10mg |
$ 70.00 | 2022-04-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304585-250mg |
4-Chloro-1-(3-methoxypropanesulfonyl)piperidine |
1344262-93-6 | 95% | 250mg |
¥4371 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304585-500mg |
4-Chloro-1-(3-methoxypropanesulfonyl)piperidine |
1344262-93-6 | 95% | 500mg |
¥8023 | 2023-04-15 | |
| Enamine | EN300-137076-50mg |
4-chloro-1-(3-methoxypropanesulfonyl)piperidine |
1344262-93-6 | 95.0% | 50mg |
$229.0 | 2023-09-30 |
4-chloro-1-(3-methoxypropanesulfonyl)piperidine 関連文献
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
1344262-93-6 (4-chloro-1-(3-methoxypropanesulfonyl)piperidine) 関連製品
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
